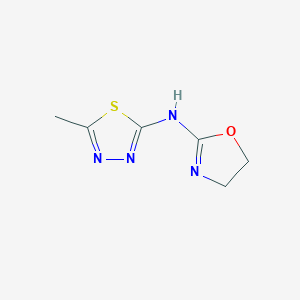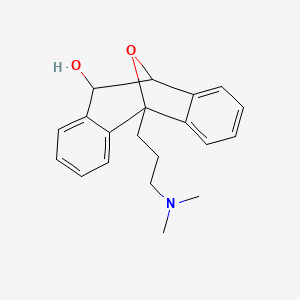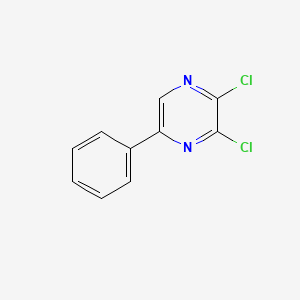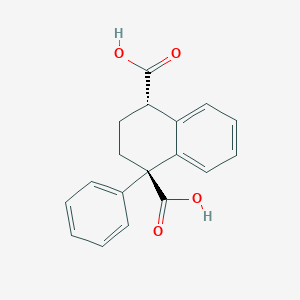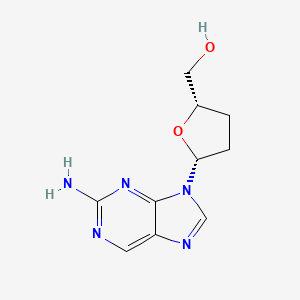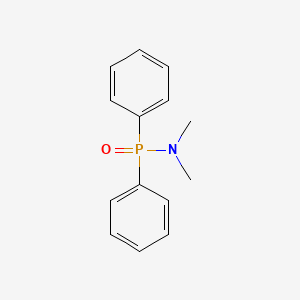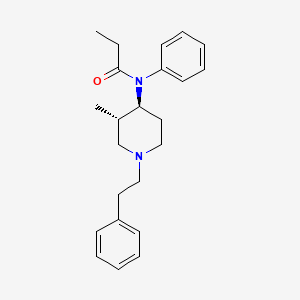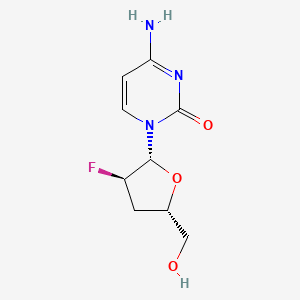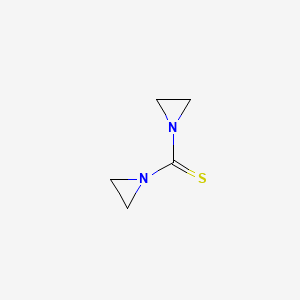
1-(1-Aziridinylcarbothioyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aziridinylcarbothioyl)aziridine is an organic compound that features a unique structure with two aziridine rings connected by a thiocarbonyl group Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Aziridinylcarbothioyl)aziridine can be synthesized through several methods. One common approach involves the reaction of aziridine with thiophosgene under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method can enhance yield and purity while minimizing the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Aziridinylcarbothioyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more complex structures.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Substitution Reactions: Substitution at the nitrogen or carbon atoms of the aziridine rings can be achieved using appropriate reagents.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Ring-Opened Products: Amines, alcohols, thiols
Oxidized Products: Sulfoxides, sulfones
Reduced Products: Amines, thiols
Aplicaciones Científicas De Investigación
1-(1-Aziridinylcarbothioyl)aziridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.
Medicine: Explored for its anticancer properties due to its ability to alkylate DNA and proteins.
Industry: Utilized in the production of polymers and materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Aziridinylcarbothioyl)aziridine involves the nucleophilic attack on the aziridine rings, leading to ring opening and subsequent reactions. The thiocarbonyl group can also participate in various chemical transformations, enhancing the compound’s reactivity. Molecular targets include DNA, proteins, and other biomolecules, where the compound can form covalent bonds, leading to biological effects such as cytotoxicity.
Comparación Con Compuestos Similares
- Aziridine-1-carbaldehyde oxime
- Aziridine-2-carboxylic acid derivatives
- 1,3-Disubstituted bicyclo[1.1.1]pentylamines
Uniqueness: 1-(1-Aziridinylcarbothioyl)aziridine is unique due to the presence of two aziridine rings connected by a thiocarbonyl group. This structure imparts distinct reactivity and potential applications compared to other aziridine derivatives. The compound’s ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable subject of study.
Propiedades
Número CAS |
13163-23-0 |
|---|---|
Fórmula molecular |
C5H8N2S |
Peso molecular |
128.20 g/mol |
Nombre IUPAC |
bis(aziridin-1-yl)methanethione |
InChI |
InChI=1S/C5H8N2S/c8-5(6-1-2-6)7-3-4-7/h1-4H2 |
Clave InChI |
KRZIVQTXDOLKAT-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(=S)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


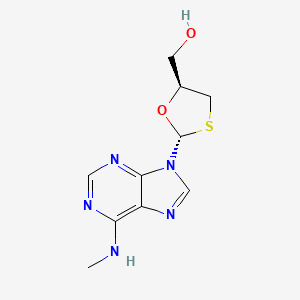
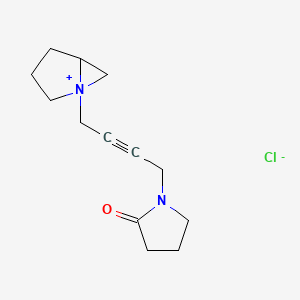
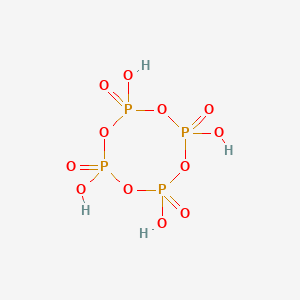
![4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol](/img/structure/B12804117.png)
